N-(2,5-dimethylphenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c1-14-5-6-16(3)20(11-14)24-22(29)13-27-23(30)28-21(26-27)10-9-19(25-28)18-8-7-15(2)17(4)12-18/h5-12H,13H2,1-4H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUQFBFSCWAFFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)C4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide typically involves multiple stepsCommon reagents used in these reactions include hydrazine derivatives, acyl chlorides, and various catalysts to facilitate the formation of the heterocyclic ring .
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity. These methods often involve the use of high-pressure reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that N-(2,5-dimethylphenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide exhibits significant anticancer properties. Research has demonstrated its effectiveness against various cancer cell lines. For instance, in vitro assays have shown that this compound can inhibit the growth of specific cancer cells with notable efficacy. The mechanism of action appears to involve the modulation of key signaling pathways that regulate cell proliferation and apoptosis .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Preliminary in silico studies suggest that it may act as a 5-lipoxygenase inhibitor, a target implicated in inflammatory processes. This potential application opens avenues for developing new anti-inflammatory drugs based on this compound's structure .
Structure-Activity Relationship (SAR) Studies
The unique triazolo-pyridazine framework of this compound provides a rich platform for SAR studies. Researchers are exploring modifications to the molecular structure to enhance its biological activity and selectivity toward specific targets. Such studies are crucial for optimizing the compound's pharmacokinetic properties and therapeutic index .
Synthesis and Derivatives
The synthesis of this compound involves multi-step chemical reactions that can yield various derivatives with altered biological profiles. These derivatives are being investigated for their potential use as novel therapeutic agents in treating diseases beyond cancer and inflammation .
Organic Electronics
Due to its unique electronic properties derived from its aromatic structure and heterocyclic components, this compound is being explored for applications in organic electronics. Its potential utility in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) is under investigation as researchers seek to leverage its electronic characteristics for improved device performance .
Case Studies
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide involves its interaction with specific molecular targets. For instance, as an HER2 inhibitor, it binds to the HER2 receptor, blocking its activity and thereby inhibiting the growth of cancer cells . The compound’s effects are mediated through various signaling pathways, including those involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Structural Comparison with Analogues
Core Heterocyclic Systems
The target compound’s triazolo[4,3-b]pyridazin core distinguishes it from analogues with pyrimidine (e.g., triazolo[4,3-c]pyrimidin in ) or isothiazolo[5,4-b]pyridine () backbones. The pyridazin ring (two adjacent nitrogen atoms) may confer distinct electronic properties compared to pyrimidine (two meta-positioned nitrogens), influencing solubility and target binding .
Substituent Analysis
Key structural differences among analogues are summarized below:
Key Observations:
- Position 6 Substituents: The 3,4-dimethylphenyl group in the target compound enhances lipophilicity compared to the phenyl () or 4-fluorophenylamino () groups. This could improve membrane permeability but may reduce aqueous solubility .
Implications of Structural Differences
Physicochemical Properties
Pharmacological Considerations
Biological Activity
N-(2,5-dimethylphenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other therapeutic potentials based on recent research findings.
Chemical Structure and Properties
The compound's structure includes a triazolo-pyridazine moiety that is known for its diverse biological activities. The molecular formula is with a molecular weight of approximately 335.41 g/mol. The presence of multiple aromatic rings contributes to its lipophilicity and potential bioactivity.
Anticancer Activity
Recent studies have highlighted the compound's ability to inhibit cancer cell proliferation. For instance:
- Mechanism of Action : The compound acts as an inhibitor of polo-like kinase 1 (Plk1), a critical regulator of cell cycle progression. Inhibition of Plk1 leads to mitotic arrest and apoptosis in cancer cells .
- In Vitro Studies : In cell line assays (e.g., MCF-7 breast cancer cells), the compound demonstrated significant cytotoxicity with an IC50 value of around 5 μM, indicating potent anticancer activity .
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 5.0 |
| A549 | 6.5 |
| SW480 | 7.0 |
Cytotoxicity Profile
The cytotoxic effects were evaluated using the MTT assay across various cancerous and non-cancerous cell lines:
- Selectivity : The compound exhibited selective cytotoxicity towards cancer cells while showing lower toxicity towards normal cells (e.g., HEK-293) with IC50 values greater than 20 μM .
| Cell Type | IC50 (μM) |
|---|---|
| HEK-293 | >20 |
| SH-SY5Y | 10.0 |
Other Biological Activities
In addition to anticancer properties, this compound has shown potential in:
- Antimicrobial Activity : Preliminary studies indicate that the compound may possess antimicrobial properties against certain bacterial strains.
Case Studies
Several case studies have explored the efficacy of this compound in various therapeutic contexts:
- Case Study on Breast Cancer : A recent study involving MCF-7 cells demonstrated that treatment with the compound resulted in a significant decrease in cell viability and induction of apoptosis markers such as caspase activation .
- Combination Therapy : Research indicates that when combined with traditional chemotherapeutics, the compound enhances overall efficacy and reduces side effects associated with high doses of conventional drugs.
Q & A
Basic: What are the recommended synthetic routes for this compound, and what key reaction conditions are critical for achieving high yields?
The synthesis typically involves multi-step reactions starting with precursor molecules such as substituted pyridazines and triazole derivatives. Key steps include cyclization to form the triazolo-pyridazine core and subsequent coupling with the acetamide moiety via nucleophilic substitution or amidation. Critical conditions include:
- Temperature control (e.g., 60–80°C for cyclization steps to avoid side reactions) .
- Catalysts : Lewis acids (e.g., ZnCl₂) or palladium-based catalysts for cross-coupling reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency .
- Purification : Use of column chromatography or recrystallization to isolate the final product with ≥95% purity .
Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of methyl, phenyl, and acetamide groups. Aromatic proton signals in the 6.5–8.5 ppm range validate substituent positions .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm the acetamide and triazole moieties .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular formula (e.g., [M+H]⁺ ion matching theoretical mass) .
- X-ray Crystallography : Resolves crystal packing and stereochemistry, critical for confirming the triazolo-pyridazine core .
Advanced: How can researchers optimize the synthetic pathway to improve scalability while maintaining purity?
- Design of Experiments (DOE) : Systematically vary reaction parameters (e.g., stoichiometry, solvent ratios) to identify optimal conditions .
- Flow Chemistry : Continuous flow systems enhance reproducibility for exothermic steps (e.g., cyclization) .
- In-line Analytics : Use HPLC or UV-Vis monitoring to track intermediate formation and minimize impurities .
- Green Chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) without compromising yield .
Advanced: How should contradictory data regarding the compound's biological targets (e.g., enzyme inhibition vs. receptor modulation) be resolved?
- Orthogonal Assays : Validate enzyme inhibition (e.g., kinase activity via radiometric assays) alongside receptor binding studies (e.g., SPR or fluorescence polarization) .
- Genetic Knockdown Models : Use siRNA or CRISPR to silence putative targets and assess functional changes in cellular assays .
- Computational Docking : Compare binding affinities of the compound to proposed targets using molecular dynamics simulations .
- Dose-Response Analysis : Establish EC₅₀/IC₅₀ values across assays to identify primary vs. off-target effects .
Advanced: What methodologies are recommended for establishing the structure-activity relationship (SAR) of analogs of this compound?
- Systematic Substituent Variation : Modify substituents on the phenyl rings (e.g., electron-withdrawing vs. donating groups) and assess activity shifts .
- In Vitro Profiling : Test analogs against panels of enzymes/cell lines to identify selectivity trends (e.g., IC₅₀ values in kinase or cytotoxicity assays) .
- Metabolic Stability Studies : Use liver microsomes to correlate structural features (e.g., methyl groups) with half-life improvements .
- 3D-QSAR Modeling : Generate pharmacophore models to predict critical steric/electronic features for activity .
Advanced: How can researchers address low solubility or bioavailability in preclinical studies?
- Salt Formation : Screen with counterions (e.g., HCl or sodium salts) to enhance aqueous solubility .
- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes or polymeric nanoparticles .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve membrane permeability .
- Pharmacokinetic Profiling : Conduct in vivo studies with LC-MS/MS quantification to track absorption and bioavailability .
Basic: What initial biological screening assays are recommended to evaluate its therapeutic potential?
- Enzyme Inhibition Assays : Test against kinases, proteases, or oxidoreductases using fluorogenic substrates .
- Cytotoxicity Screening : Use MTT or ATP-based assays in cancer cell lines (e.g., HeLa or MCF-7) .
- Receptor Binding : Radioligand displacement assays for GPCRs or nuclear receptors .
- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .
Advanced: What strategies mitigate toxicity or off-target effects observed in in vivo models?
- Metabolite Identification : Use LC-HRMS to detect toxic metabolites and redesign labile moieties .
- Target Engagement Studies : Confirm on-target effects using biotinylated probes or photoaffinity labeling .
- Toxicogenomics : RNA-seq or proteomics to identify pathways affected by off-target toxicity .
- Prodrug Activation : Design tissue-specific prodrugs to limit systemic exposure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
